1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Lipophilicity Drug-likeness Physicochemical property

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic building block featuring a pyrazole core substituted with an N-ethyl group, a pyridin-3-yl ring at the 3-position, and a free carboxylic acid at the 5-position. With a molecular weight of 217.22 g/mol and a computed XLogP3-AA of 1.0, it occupies a polarity-lipophilicity space distinct from its ethyl ester analog.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 1496356-27-4
Cat. No. B1470222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
CAS1496356-27-4
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C2=CN=CC=C2)C(=O)O
InChIInChI=1S/C11H11N3O2/c1-2-14-10(11(15)16)6-9(13-14)8-4-3-5-12-7-8/h3-7H,2H2,1H3,(H,15,16)
InChIKeyZDCCJECXTPSXPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic Acid (CAS 1496356-27-4): A Pyrazole Carboxylic Acid Intermediate for Kinase-Targeted Synthesis


1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic building block featuring a pyrazole core substituted with an N-ethyl group, a pyridin-3-yl ring at the 3-position, and a free carboxylic acid at the 5-position [1]. With a molecular weight of 217.22 g/mol and a computed XLogP3-AA of 1.0, it occupies a polarity-lipophilicity space distinct from its ethyl ester analog [2]. The compound is recognized as a versatile intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds and endothelin receptor antagonists [3].

Why 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic Acid Cannot Be Substituted by Generic Pyrazole Analogs


Closely related pyrazole-5-carboxylic acids—such as the ethyl ester (CAS 251658-58-9), the 1-ethyl-3-methyl (CAS 50920-65-5), and the 1-methyl-3-(pyridin-3-yl) variants—differ critically in hydrogen-bonding capacity, lipophilicity, and molecular recognition features. The free carboxylic acid enables direct amidation or esterification without deprotection steps, while the pyridin-3-yl nitrogen provides a hydrogen-bond acceptor that can engage kinase hinge regions, a feature absent in 3-alkyl analogs [1]. Even the positional isomer with pyridin-2-yl substitution shows altered target selectivity in endothelin receptor SAR studies, underscoring the non-interchangeability of these building blocks [2].

Quantitative Differentiation Evidence for 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic Acid Procurement


Lower Computed Lipophilicity (XLogP3) of the Free Acid vs. the Ethyl Ester Drives Distinct Solubility and Permeability Profiles

The free acid exhibits a computed XLogP3-AA of 1.0, whereas its direct ethyl ester analog (CAS 251658-58-9) has a computed XLogP3-AA of 1.4, a 0.4 log unit increase reflecting higher lipophilicity for the ester [1][2]. This difference translates to approximately 2.5-fold higher predicted octanol-water partition coefficient for the ester, which may reduce aqueous solubility while enhancing membrane permeability [1].

Lipophilicity Drug-likeness Physicochemical property

Carboxylic Acid Hydrogen Bond Donor Count vs. Ester Provides Direct Conjugation Handle for Amide Bond Formation

The target compound possesses a hydrogen bond donor (HBD) count of 1 from the carboxylic acid, compared to HBD = 0 for the ethyl ester analog, and a hydrogen bond acceptor count of 4 vs. 4 for both [1][2]. The additional donor enables direct amidation reactions without hydrolysis steps, reducing synthetic step count by one when the final target is a carboxamide.

Hydrogen bonding Synthetic chemistry Chemical reactivity

Reduced Rotatable Bond Count vs. Ester Suggests Lower Conformational Entropy Penalty Upon Binding

The rotatable bond count for the free acid is 3, compared to 4 for the ethyl ester analog, owing to the terminal ethyl ester group [1][2]. Lower rotatable bond count is associated with reduced conformational entropy loss upon target binding, which can improve binding affinity in structure-based drug design.

Conformational flexibility Molecular recognition Drug design

Derived Kinase Inhibitor Scaffolds Demonstrate Sub-15 nM ALK2 Inhibitory Activity, Validating the Pyrazole Core's Pharmacophoric Relevance

Patent US10954216 discloses compounds containing the 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl moiety, which are synthesized via intermediates structurally related to the target carboxylic acid. Two representative compounds (Examples 104 and 168) display ALK2 IC50 values of 11 nM and 10.9 nM, respectively, against the ALK2 R206H mutant [1]. While these data do not directly measure the carboxylic acid itself, they demonstrate the pharmacophoric value of the pyrazole-pyridine scaffold for which the target compound serves as a key carboxylic acid building block.

Kinase inhibition ALK2 Lead optimization

Recommended Procurement and Research Application Scenarios for 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic Acid


Kinase Inhibitor Lead Generation via Direct Amidation

Researchers constructing focused kinase inhibitor libraries can use the free carboxylic acid for direct HATU/DCC-mediated amidation with heterocyclic amines, bypassing ester hydrolysis and reducing synthetic step count by one. This is particularly valuable for ALK2 or BMP pathway targets, where the pyridin-3-yl group provides a hinge-binding motif [1].

Endothelin Receptor Antagonist Core Exploration

SAR studies on pyrazole-5-carboxylic acids have established this core as a productive scaffold for ETA-selective and mixed ETA/ETB antagonists [2]. The target compound's pyridin-3-yl substitution pattern matches the pharmacophore model for ET antagonism, making it a rational starting point for cardiovascular drug discovery.

Biophysical Assay Development Requiring High Aqueous Solubility

With a lower computed LogP (1.0) and a free carboxylate capable of salt formation at physiological pH, the acid form is preferred over the ethyl ester for biochemical and biophysical assays (e.g., SPR, ITC, fluorescence polarization) where compound solubility and minimal organic solvent are critical [3].

Scaffold for Irreversible Covalent Inhibitor Design

The carboxylic acid group can serve as a synthetic handle for introducing electrophilic warheads (e.g., acrylamide, vinyl sulfonamide) after amidation with amino-functionalized warheads, enabling the design of covalent kinase inhibitors targeting cysteine residues in the kinase active site.

Quote Request

Request a Quote for 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.